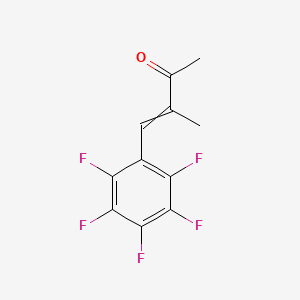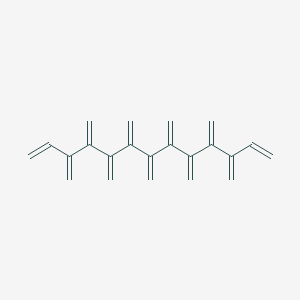
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is a complex organic compound characterized by its multiple double bonds and extensive methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Aldol Condensation: This step involves the reaction of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated carbonyl compounds.
Wittig Reaction: This reaction is used to form the double bonds by reacting phosphonium ylides with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂) with UV light or catalysts
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and methylidene groups allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octamethylidenedodeca-1,11-diene
- 2,3,4,5,6,7,8,9,10-Decamethylidenetrideca-1,12-diene
Uniqueness
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is unique due to its specific arrangement of double bonds and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
111737-07-6 |
|---|---|
Molecular Formula |
C22H24 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,4,5,6,7,8,9,10,11-nonamethylidenetrideca-1,12-diene |
InChI |
InChI=1S/C22H24/c1-12-14(3)16(5)18(7)20(9)22(11)21(10)19(8)17(6)15(4)13-2/h12-13H,1-11H2 |
InChI Key |
ZNHMYTYVSDSISV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
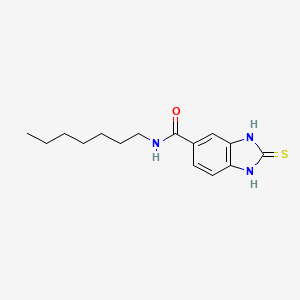
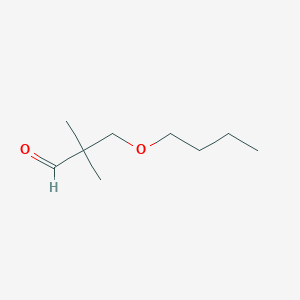
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
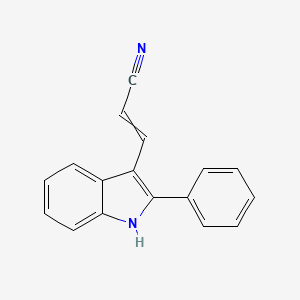
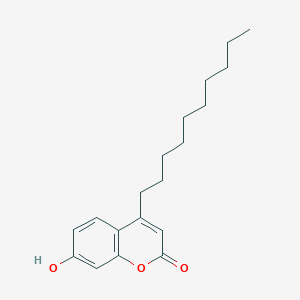
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

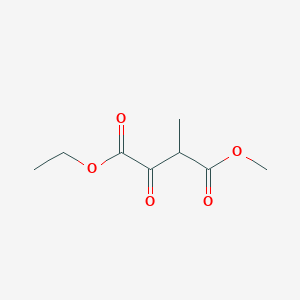
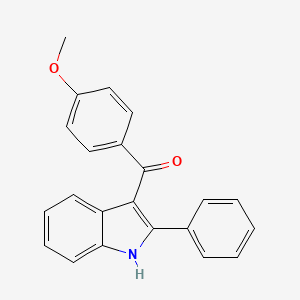
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
